molecular formula C10H13Cl2NS B14711918 4-[Bis(2-chloroethyl)amino]benzenethiol CAS No. 6972-96-9

4-[Bis(2-chloroethyl)amino]benzenethiol

Cat. No.: B14711918
CAS No.: 6972-96-9
M. Wt: 250.19 g/mol
InChI Key: XYDTUVWHOYTQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Bis(2-chloroethyl)amino]benzenethiol is an organic compound with the molecular formula C10H13Cl2NS It is a derivative of benzenethiol, where the amino group is substituted with two 2-chloroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-chloroethyl)amino]benzenethiol typically involves the reaction of benzenethiol with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-chloroethyl)amino]benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]benzenethiol involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This property is particularly relevant in its potential anticancer activity, where it can induce cell death in cancer cells by disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis(2-chloroethyl)amino]benzaldehyde
  • 4-[Bis(2-chloroethyl)amino]benzoic acid
  • 4-[Bis(2-chloroethyl)amino]benzyl alcohol

Uniqueness

4-[Bis(2-chloroethyl)amino]benzenethiol is unique due to the presence of both the thiol and bis(2-chloroethyl)amino groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

6972-96-9

Molecular Formula

C10H13Cl2NS

Molecular Weight

250.19 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]benzenethiol

InChI

InChI=1S/C10H13Cl2NS/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9/h1-4,14H,5-8H2

InChI Key

XYDTUVWHOYTQIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCCl)CCCl)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.